BEMP phosphazene

Übersicht

Beschreibung

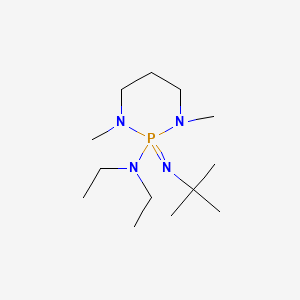

BEMP phosphazene is a new class of synthetic phosphazene compounds that have recently been developed for scientific research applications. BEMP is a combination of boron, ethylene, and methyl phosphazene, which are all components of the family of phosphazene compounds. Phosphazene compounds are a type of organic compound that is composed of phosphorus, nitrogen, and oxygen atoms. This compound is a novel compound that has been synthesized to be used in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Polymerization

BEMP phosphazene, a phosphazene base, has been identified as an active organocatalyst in the living ring-opening polymerization (ROP) of cyclic esters. This application allows for the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity. The intermolecular hydrogen bonding of the alcohol initiator to phosphazene bases is crucial for activating the alcohol for ROP of cyclic esters (Zhang et al., 2007).

Synthesis of Unnatural Amino Acids

This compound is employed in the efficient alkylation of the resin-bound benzophenone imine of glycine with various unreactive alkyl halides. This process is significant for the synthesis of unnatural amino acids, a crucial area in biochemical research (O'donnell et al., 1997).

Catalytic Enantioselective Synthesis

In the field of chiral synthesis, this compound is used in the catalytic enantioselective alkylation of glycine derivatives. The process involves alkyl halides and chiral quaternary ammonium salts derived from cinchona alkaloids, which is important for producing enantiomerically enriched compounds (O'donnell et al., 1998).

Gas-Phase Basicity of Superbases

This compound is highlighted in studies measuring gas-phase basicity values of superbases. This research extends the gas-phase basicity scale, particularly in the superbasic region, and is relevant in understanding the fundamental properties of these bases (Kaljurand et al., 2007).

Polymerization of Functional β-Lactones

Research shows that this compound acts as an organocatalyst in the polymerization of functional β-lactones, leading to the formation of poly(hydroxyalkanoate)s. This application is important in the development of biodegradable and biocompatible plastics (Shakaroun et al., 2020).

Synthesis of Drug Microspheres

This compound is used in the synthesis of drug microspheres, such as those containing the antibiotic drug trimethoprime. This application is relevant in the field of drug delivery and controlled release systems (Ozay & Ozay, 2014).

Homogeneous Catalytic Synthesis

This compound is utilized in the homogeneous catalytic synthesis of amino acid derivatives. The process involves the Michael addition of certain esters in the presence of BEMP, contributing to the synthesis of compounds with potential therapeutic applications (Lee et al., 2005).

Intramolecular Hydroamidation of Propargylic Ureas

This compound acts as an organo-catalyst in the synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. This catalytic method offers excellent chemo- and regioselectivity under ambient conditions, important for heterocyclic chemistry (Casnati et al., 2019).

Catalysis in Phospha-Michael Addition

This compound is used as a heterogeneous catalyst for the phospha-Michael addition of phosphorus nucleophiles to electron-poor alkenes. This catalytic method is efficient for additions to various ketones, esters, and nitriles, expanding the scope of synthetic organic chemistry (Strappaveccia et al., 2016).

Wirkmechanismus

Target of Action

BEMP phosphazene, also known as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a phosphazene base . Its primary targets are weakly acidic heterocycles , and it plays a significant role in the nucleophilic ring opening of N-sulfonyl aziridines .

Mode of Action

This compound interacts with its targets through a mild base-catalyzed nucleophilic ring opening . This interaction results in the formation of highly reactive “naked” anions, which are used for alkylation reactions or for spectroscopic investigations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ring-opening polymerization (ROP) of cyclic esters . The downstream effects of this pathway include the production of polyesters with predictable molecular weights, narrow polydispersity, and high end-group fidelity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, it’s important to note that phosphazene bases like BEMP are known for their high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF), which could potentially impact their bioavailability .

Result of Action

The action of this compound results in the generation of highly reactive anions, which are used for various reactions, including alkylation reactions and spectroscopic investigations . Additionally, this compound has been reported as an efficient catalyst for the ring-opening of epoxides with phenols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . Depending on their base strength, phosphazene bases like bemp can be slightly to extremely hygroscopic , which means the presence of moisture in the environment could potentially affect their performance.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

BEMP phosphazene plays a significant role in biochemical reactions, particularly in the mild base-catalyzed nucleophilic ring opening of N-sulfonyl aziridines . It interacts with various enzymes and proteins, facilitating the formation of reactive intermediates. The compound’s strong basicity allows it to deprotonate weak acids, thereby enhancing the reactivity of nucleophiles. This compound’s interaction with biomolecules is primarily through its nitrogen and phosphorus atoms, which can form hydrogen bonds and coordinate with metal ions, respectively .

Cellular Effects

This compound influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways by modulating the activity of pH-sensitive enzymes and ion channels. Additionally, this compound has been shown to impact gene expression by altering the cellular environment, which can lead to changes in transcription factor activity and chromatin structure . The compound’s strong basicity can also disrupt cellular metabolism by affecting enzyme activities and metabolic fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The compound’s nitrogen and phosphorus atoms can form coordination complexes with metal ions, which can inhibit or activate enzyme functions . This compound can also deprotonate weak acids, generating reactive intermediates that participate in various biochemical reactions. Additionally, the compound can influence gene expression by altering the cellular pH and ionic balance, which affects transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of moisture and oxygen . Over time, the degradation products of this compound can accumulate, potentially affecting cellular function and biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound can enhance biochemical reactions and cellular processes by providing a strong basic environment. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular stress, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Careful dosage optimization is essential to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a strong base. It can interact with enzymes and cofactors involved in deprotonation and nucleophilic substitution reactions . The compound’s strong basicity allows it to facilitate the formation of reactive intermediates, which can participate in various metabolic processes. This compound can also affect metabolic flux by altering the activity of key enzymes and the availability of substrates and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which can influence its localization and accumulation . This compound’s strong basicity allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. The compound’s interactions with biomolecules can also affect its transport and distribution, as it can form complexes with proteins and metal ions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on cellular processes. The compound can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence enzyme activities and metabolic pathways . This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications, which can direct it to specific compartments within the cell. The compound’s strong basicity and ability to form coordination complexes with metal ions also play a role in its subcellular distribution .

Eigenschaften

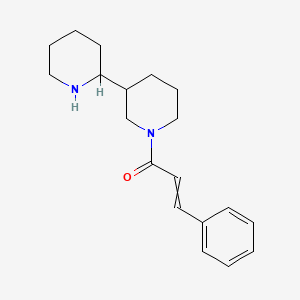

IUPAC Name |

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCBATMPTLKTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243369 | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-45-3 | |

| Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BEMP phosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMP PHOSPHAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of BEMP phosphazene in the depolymerization of poly(ester-alt-thioether)s?

A1: this compound acts as a catalyst in the depolymerization process. [] It facilitates the breakdown of the polymer chains into their original monomer units under mild conditions. This catalytic activity is crucial for achieving complete depolymerization and recovering valuable monomers for potential reuse.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)

![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)